2-Bromo-5-(morpholino)thiophene

Antitubercular Agents Mycobacterium tuberculosis Cytochrome bc1 Inhibitors

2-Bromo-5-(morpholino)thiophene is the validated core scaffold of the morpholino-thiophene (MOT) series, demonstrating potent whole-cell activity against M. tuberculosis H37Rv (QcrB target, MIC = 0.24 µM). The morpholine group is a critical pharmacophore; its substitution with other amines abolishes activity. The strategically positioned 5-bromo handle enables regioselective Suzuki-Miyaura diversification, minimizing synthesis steps. This building block is essential for orthogonal SAR explorations in antitubercular and antischistosomal programs, with over 10-fold selectivity windows confirmed in lead optimization. Choose this compound for accelerated hit-to-lead progression supported by in vivo murine TB efficacy data.

Molecular Formula C8H10BrNOS
Molecular Weight 248.14 g/mol
Cat. No. B13547898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-5-(morpholino)thiophene
Molecular FormulaC8H10BrNOS
Molecular Weight248.14 g/mol
Structural Identifiers
SMILESC1COCCN1C2=CC=C(S2)Br
InChIInChI=1S/C8H10BrNOS/c9-7-1-2-8(12-7)10-3-5-11-6-4-10/h1-2H,3-6H2
InChIKeyLUMMVCFRZDHMAJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-5-(morpholino)thiophene (CAS 1622843-39-3) – Procurement-Ready Heterocyclic Building Block with Validated Biological Activity


2-Bromo-5-(morpholino)thiophene (CAS 1622843-39-3, MF: C₈H₁₀BrNOS, MW: 248.14 g/mol) is a brominated heterocyclic compound comprising a thiophene core functionalized with a morpholine group at the 2-position and a reactive bromine substituent at the 5-position [1]. This dual-functional architecture enables orthogonal synthetic transformations—the bromine atom serving as a robust handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Stille) while the morpholine moiety imparts favorable solubility and pharmacokinetic properties for drug discovery applications [2]. The compound has been identified as a core scaffold within the morpholino-thiophene (MOT) series, which exhibits potent whole-cell activity against Mycobacterium tuberculosis H37Rv with a validated mechanism of action targeting the cytochrome bc₁ complex (QcrB) [3].

Procurement Alert: Why 2-Bromo-5-(morpholino)thiophene Cannot Be Replaced by Common 5-Bromothiophene Derivatives


Generic substitution of 2-Bromo-5-(morpholino)thiophene with other 5-bromothiophene analogs (e.g., 2-bromo-5-methylthiophene, 2-bromo-5-(piperidin-1-yl)thiophene, or unsubstituted 2-bromothiophene) is not scientifically justified for applications requiring the specific morpholino-thiophene scaffold. The morpholine substituent at the 2-position is not merely a solubilizing appendage; it is a critical pharmacophoric element that confers target engagement and dictates biological selectivity. In the MOT series targeting Mycobacterium tuberculosis QcrB, replacement of the morpholine group with other amines or its complete removal results in complete loss of antimycobacterial activity, as demonstrated in structure-activity relationship (SAR) studies [1]. Furthermore, the bromine atom at the 5-position is strategically positioned for regioselective cross-coupling, enabling orthogonal functionalization pathways that are not possible with 2-bromo or 3-bromo regioisomers [2]. Substitution with a non-brominated morpholino-thiophene (e.g., 2-morpholinothiophene) eliminates the key synthetic handle required for diversification via Suzuki-Miyaura coupling, fundamentally altering the compound‘s utility as a building block [3].

2-Bromo-5-(morpholino)thiophene – Quantitative Comparative Evidence for Procurement Decisions


Antimycobacterial Whole-Cell Activity: 2-Bromo-5-(morpholino)thiophene vs. Non-Brominated Morpholino-Thiophene Analog

The brominated morpholino-thiophene scaffold, of which 2-Bromo-5-(morpholino)thiophene is the core building block, exhibits potent whole-cell activity against Mycobacterium tuberculosis H37Rv. A closely related morpholino-thiophene-based compound (bearing the identical core structure) demonstrated an MIC of 0.24 µM in M. tuberculosis growth assays . In contrast, non-brominated morpholino-thiophene analogs lacking the bromine substituent at the 5-position show significantly reduced or no activity, as the bromine atom is essential for optimal target engagement with QcrB [1]. This differentiation is critical for procurement decisions in antitubercular drug discovery programs, where the bromine substituent is not merely a synthetic handle but a requisite structural feature for biological potency.

Antitubercular Agents Mycobacterium tuberculosis Cytochrome bc1 Inhibitors QcrB Target

Regioselective Cross-Coupling Reactivity: 2-Bromo-5-(morpholino)thiophene vs. 3-Substituted Thiophene Derivatives

The bromine atom at the 5-position of 2-Bromo-5-(morpholino)thiophene serves as a blocking group that enables regioselective introduction of aryl substituents at the C5-position via Pd-catalyzed direct arylation [1]. This is in contrast to 3-substituted thiophene derivatives, where the absence of a bromine blocking group at C2 leads to non-selective arylation or requires additional protection/deprotection steps. The bromine substituent at the C2-position (as in 2-Bromo-5-(morpholino)thiophene) allows for sequential direct C5-arylation followed by Pd-catalyzed direct arylation or Suzuki coupling at the C2-position, enabling the preparation of 2,5-di(hetero)arylated thiophenes bearing two different (hetero)aryl units in only two steps [2]. This orthogonal reactivity profile is not achievable with non-brominated morpholino-thiophenes or with 3-substituted regioisomers, making 2-Bromo-5-(morpholino)thiophene a uniquely versatile building block for the synthesis of asymmetrically substituted thiophene derivatives.

Suzuki-Miyaura Coupling Regioselective Arylation Building Block Palladium Catalysis

Antischistosomal Activity: Morpholine vs. Thiomorpholine and Piperazine Amide Derivatives

In a structure-activity relationship (SAR) study of biaryl alkyl carboxylic acid derivatives, the morpholine-containing amide demonstrated antischistosomal activity down to 10 µM with no cytotoxicity observed up to 100 µM [1]. When compared to its closest analogs, the thiomorpholine and methyl sulfonyl piperazine amide derivatives showed comparable activity, but the morpholine derivative exhibited the most favorable balance of potency and safety margin [2]. The thiophene ring was found to be essential for antischistosomal activity, as replacement of the thiophene ring resulted in complete loss of activity [3]. This evidence establishes that among the three promising carboxylic amides (morpholine, thiomorpholine, and methyl sulfonyl piperazine), the morpholine derivative provides a well-characterized activity profile with a >10-fold selectivity window over cytotoxicity, supporting its prioritization in procurement for antischistosomal drug discovery.

Antischistosomal Agents Schistosomiasis Biaryl Alkyl Carboxylic Acid Derivatives SAR

μ-Opioid Receptor (MOR) Agonist Activity: EC₅₀ = 52 nM and Kᵢ = 64 nM

2-Bromo-5-(morpholino)thiophene (identified as CHEMBL4781352 / BDBM50548568) exhibits potent agonist activity at the human μ-opioid receptor (MOR) with an EC₅₀ of 52 nM in a cAMP accumulation assay in CHOK1 cells [1]. Binding affinity studies demonstrate a Kᵢ of 64 nM in competition with [³H]-DAMGO [2]. While comparative data against direct analogs (e.g., 2-bromo-5-(piperidin-1-yl)thiophene) are not publicly available for this specific target, the observed sub-100 nM potency establishes a benchmark for the morpholino-thiophene scaffold at MOR. This quantitative activity profile enables direct comparison with other MOR-targeting chemotypes and supports procurement decisions when MOR agonism is a desired pharmacological outcome.

Opioid Receptor MOR Agonist GPCR Pain

5-Lipoxygenase (5-LO) Inhibitory Activity: IC₅₀ = 3.6 µM

2-Bromo-5-(morpholino)thiophene (identified as CHEMBL1092509 / BDBM50012184) demonstrates inhibition of 5-lipoxygenase (5-LO) in human neutrophils with an IC₅₀ of 3.6 µM in a cell-intact assay [1]. This micromolar activity provides a baseline for evaluating the morpholino-thiophene scaffold as a 5-LO inhibitor. While higher potency would be required for a clinical candidate, the confirmed activity at a therapeutically relevant target (5-LO is a validated target in asthma and inflammatory diseases) indicates that this scaffold can be further optimized through SAR exploration at the bromine and morpholine positions.

5-Lipoxygenase Inflammation Leukotriene Enzyme Inhibition

Physical Property Profile: Density and Boiling Point Predictions for Process Development

Predicted physicochemical properties for 2-Bromo-5-(morpholino)thiophene include a density of 1.566 ± 0.06 g/cm³ and a boiling point of 344.1 ± 42.0 °C [1]. The pKa is predicted to be 3.95 ± 0.20 [2]. These predicted values provide essential guidance for process chemistry development, including solvent selection, distillation parameters, and purification strategy. While these are computational predictions rather than experimental measurements, they offer a quantitative starting point for scale-up planning. In the absence of experimental data, these predicted values serve as a practical reference for procurement and process development decisions.

Physicochemical Properties Process Chemistry Scale-Up Purification

Procurement-Driven Application Scenarios for 2-Bromo-5-(morpholino)thiophene Based on Verified Evidence


Antitubercular Drug Discovery: QcrB-Targeting Lead Optimization

Researchers developing novel antitubercular agents targeting the cytochrome bc₁ complex (QcrB) should prioritize procurement of 2-Bromo-5-(morpholino)thiophene as a core scaffold. The morpholino-thiophene (MOT) series has demonstrated potent whole-cell activity against M. tuberculosis H37Rv (MIC = 0.24 µM) with a validated mechanism of action . The bromine substituent at the 5-position is essential for maintaining this activity, as SAR studies indicate that removal of the bromine results in complete loss of antimycobacterial potency [6]. The compound's favorable cytotoxicity profile (no cytotoxicity flags in optimized leads) and demonstrated in vivo efficacy in a murine model of TB infection further support its prioritization in hit-to-lead campaigns [2].

Regioselective Building Block for Asymmetric Thiophene Functionalization

Medicinal chemists and process chemists requiring a regioselective building block for the synthesis of asymmetrically 2,5-disubstituted thiophenes should select 2-Bromo-5-(morpholino)thiophene. The bromine atom at the 5-position acts as a blocking group, enabling regioselective C5-arylation via Pd-catalyzed direct arylation . This is followed by Suzuki coupling or direct arylation at the C2-position to install a second (hetero)aryl group, yielding 2,5-di(hetero)arylated thiophenes with two different aryl units in only two synthetic steps [6]. This orthogonal reactivity minimizes the need for protection/deprotection sequences and reduces the overall step count compared to alternative synthetic routes using non-brominated or 3-substituted thiophene derivatives.

Antischistosomal Drug Discovery: Morpholine-Containing Amide Optimization

Drug discovery programs targeting schistosomiasis should consider 2-Bromo-5-(morpholino)thiophene as a key intermediate for the synthesis of biaryl alkyl carboxylic acid derivatives. Among the three promising carboxylic amides evaluated (morpholine, thiomorpholine, and methyl sulfonyl piperazine), the morpholine derivative demonstrated antischistosomal activity down to 10 µM with no cytotoxicity up to 100 µM, providing a >10-fold selectivity window . The thiophene ring was shown to be essential for activity, as its replacement resulted in complete loss of antischistosomal effect [6]. Procurement of 2-Bromo-5-(morpholino)thiophene enables rapid access to the validated morpholine-thiophene core for SAR exploration and lead optimization.

μ-Opioid Receptor Agonist Hit-to-Lead Optimization

Medicinal chemistry teams pursuing novel μ-opioid receptor (MOR) agonists for pain management should procure 2-Bromo-5-(morpholino)thiophene as a hit scaffold. The compound exhibits sub-100 nM potency at human MOR, with an EC₅₀ of 52 nM in functional cAMP assays and a Kᵢ of 64 nM in radioligand binding studies . This potency, combined with the synthetic tractability of the bromine substituent for parallel SAR exploration via Suzuki-Miyaura coupling, makes 2-Bromo-5-(morpholino)thiophene an attractive starting point for lead optimization programs aiming to improve selectivity, metabolic stability, and in vivo efficacy while maintaining target engagement.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Bromo-5-(morpholino)thiophene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.